molecular formula C12H12N2O3 B1629911 Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate CAS No. 479077-33-3

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate

Cat. No. B1629911
CAS RN: 479077-33-3
M. Wt: 232.23 g/mol
InChI Key: GSXGLVIRHMAEKV-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate (EMPC) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a versatile, water-soluble compound that has a wide range of applications and is easily synthesized.

Scientific Research Applications

Synthesis and Coordination Polymers

Research by Cisterna et al. (2018) highlights the structural diversity of Cd(II) coordination polymers using positional isomeric ligands, including ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate (L1) and ethyl-5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (L2). The study demonstrates how the isomeric effect of ligand isomers significantly influences the construction of Cd(II) complexes, leading to the formation of hydrogen bond-induced and three-dimensional coordination polymers with distinct structural and luminescent properties (Cisterna et al., 2018).

Organic Synthesis

Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process that involves ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is notable for its excellent yields, complete regioselectivity, and the expansion of reaction scope to include ethyl 2-(substituted-methyl)-2,3-butadienoates, demonstrating a versatile method for synthesizing highly functionalized tetrahydropyridines (Zhu et al., 2003).

Scaffold for Functionalized Isoxazoles

Ruano et al. (2005) developed a method for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, starting from methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate. This scaffold enables the creation of a variety of isoxazole-annulated heterocycles, highlighting the compound's utility in constructing complex molecular architectures (Ruano et al., 2005).

properties

IUPAC Name

ethyl 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-14-11(10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXGLVIRHMAEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622765
Record name Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

479077-33-3
Record name Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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